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Compound of Interest

Compound Name: Digalactosyl diglyceride

Cat. No.: B594303 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of

digalactosyl diglyceride (DGDG) using Liquid Chromatography with tandem Mass

Spectrometry (LC-MS/MS). It includes sample preparation, LC-MS/MS parameters, and data

analysis guidelines.

Introduction
Digalactosyl diglyceride (DGDG) is a major glycolipid component of photosynthetic

membranes in plants and algae, playing a crucial role in the structural integrity and function of

thylakoids.[1][2] Accurate quantification of DGDG is essential for research in plant physiology,

biofuel development, and for understanding its potential as a bioactive compound. This

application note describes a robust and sensitive LC-MS/MS method for the quantification of

various DGDG molecular species.

Experimental Protocols
Sample Preparation (from Plant or Algal Tissue)
This protocol is adapted from established methods for galactolipid extraction.[1]

Materials:

Plant or algal tissue (fresh or freeze-dried)
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Mortar and pestle or tissue homogenizer

Chloroform

Methanol

Ultrapure water

Centrifuge

Syringe filters (0.22 µm, PTFE)

Procedure:

Weigh approximately 50 mg of finely ground, lyophilized tissue or 100-200 mg of fresh

tissue.

Add 1 mL of a chloroform:methanol (2:1, v/v) solvent mixture to the tissue sample.

Homogenize the sample using a mortar and pestle or a mechanical homogenizer until a

uniform suspension is achieved. For efficient extraction, agitate the mixture for 10-15

minutes.

Add 200 µL of ultrapure water to induce phase separation.

Vortex the mixture for 1 minute and then centrifuge at 3,000 x g for 10 minutes to separate

the layers.

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur

pipette and transfer it to a clean tube.

Dry the lipid extract under a gentle stream of nitrogen.

Reconstitute the dried extract in 500 µL of methanol:chloroform (9:1, v/v) or another suitable

solvent for LC-MS/MS analysis.

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC vial.
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LC-MS/MS Analysis
Instrumentation:

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole

mass spectrometer.

Liquid Chromatography (LC) Conditions:

A C18 reversed-phase column is commonly used for the separation of galactolipids. The

following is a representative gradient program.

Parameter Value

Column C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

Mobile Phase A
Water with 0.1% formic acid and 5 mM

ammonium formate

Mobile Phase B
Acetonitrile:Isopropanol (10:90, v/v) with 0.1%

formic acid and 5 mM ammonium formate

Flow Rate 0.3 mL/min

Injection Volume 5 µL

Column Temperature 40 °C

Gradient
0-2 min: 30% B, 2-15 min: 30-100% B, 15-20

min: 100% B, 20.1-25 min: 30% B

Mass Spectrometry (MS) Conditions:

DGDG species can be ionized in both positive and negative modes. Positive ion mode often

utilizes ammonium adducts ([M+NH₄]⁺), while negative ion mode can use formate adducts

([M+HCOO]⁻).[3][4] Multiple Reaction Monitoring (MRM) is used for quantification.

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative

Capillary Voltage: 3.5 kV
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Source Temperature: 150 °C

Desolvation Temperature: 400 °C

Gas Flow Rates: Optimized for the specific instrument

MRM Transitions:

The selection of precursor and product ions is critical for the specificity and sensitivity of the

method. In positive mode, the precursor ion is typically the ammonium adduct of the DGDG

molecule, and the product ions result from the neutral loss of the galactose moieties. In

negative mode, the formate adduct can be the precursor, with the fatty acid chains serving as

product ions.[3][5]

Data Presentation
The following tables provide examples of MRM transitions for common DGDG species in

positive ion mode and illustrative quantitative data based on similar lipid analyses.

Table 1: Example MRM Transitions for DGDG Species (Positive Ion Mode, [M+NH₄]⁺)

DGDG Species
(Fatty Acyls)

Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

DGDG (16:0/18:3) 932.7 609.5 35

DGDG (16:0/18:2) 934.7 611.5 35

DGDG (18:3/18:3) 956.7 633.5 35

DGDG (18:2/18:3) 958.7 635.5 35

DGDG (18:1/18:3) 960.7 637.5 35

DGDG (18:2/18:2) 960.7 637.5 35

DGDG (18:1/18:2) 962.7 639.5 35

DGDG (18:0/18:3) 962.7 639.5 35

DGDG (18:0/18:2) 964.7 641.5 35
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Note: Product ions correspond to the neutral loss of the digalactosyl headgroup. Collision

energies should be optimized for the specific instrument used.

Table 2: Illustrative Quantitative Performance Data

The following data are based on the analysis of a related class of galactolipids (arabidopsides)

and serve as a guideline for expected performance.[6] Actual values for DGDG should be

determined during method validation.

Parameter Value

Linearity (r²) > 0.99

Limit of Detection (LOD) 0.1 - 0.8 µM

Limit of Quantification (LOQ) 0.6 - 1.6 µM[6]

Intra-day Precision (RSD%) < 15%

Inter-day Precision (RSD%) < 15%

Recovery (%) 70 - 110%[6]

Mandatory Visualizations
DGDG Biosynthesis Pathway
The primary pathway for DGDG synthesis in plants involves the galactosylation of

monogalactosyl diglyceride (MGDG).[7][8]
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Caption: Biosynthesis pathway of Digalactosyl Diglyceride (DGDG).

Experimental Workflow
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Caption: Experimental workflow for DGDG quantitative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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